Ethane

Catalog No.
S566237
CAS No.
74-84-0
M.F
C2H6
C2H6
CH3CH3
M. Wt
30.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethane

CAS Number

74-84-0

Product Name

Ethane

IUPAC Name

ethane

Molecular Formula

C2H6
C2H6
CH3CH3

Molecular Weight

30.07 g/mol

InChI

InChI=1S/C2H6/c1-2/h1-2H3

InChI Key

OTMSDBZUPAUEDD-UHFFFAOYSA-N

SMILES

CC

solubility

In water, 60.2 mg/L at 25 °C
60.4 ug/mL water at 20 °C
46 mL/100 mL alcohol at 4 °C
Very soluble in benzene
Soluble in ether
60.2 mg/L @ 25 °C (exp)
Solubility in water, ml/100ml at 20 °C: (very poor)

Synonyms

Ethane

Canonical SMILES

CC

The exact mass of the compound Ethane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 min water, 60.2 mg/l at 25 °c60.4 ug/ml water at 20 °c46 ml/100 ml alcohol at 4 °cvery soluble in benzenesoluble in ethersolubility in water, ml/100ml at 20 °c: (very poor). The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 4th degree. However, this does not mean our product can be used or applied in the same or a similar way.

Cryo-Electron Microscopy (Cryo-EM)

Ethane plays a crucial role in the field of Cryo-EM, a technique used to visualize biological molecules, particularly large protein complexes, at near-atomic resolution []. This technique requires rapid freezing of the sample in a vitrified (glassy) state to preserve its native structure.

Ethane, in its liquid form at extremely low temperatures (around -150°C or colder), acts as a cryogen in this process []. A thin layer of the sample solution is rapidly plunged into the liquid ethane, causing it to freeze so quickly that water molecules don't have time to form ice crystals. This vitrification process minimizes damage to the sample's delicate structures, allowing for high-resolution imaging by the electron microscope [].

The advantages of using ethane compared to other cryogens include:

  • High vitrification efficiency: Ethane's low viscosity and good thermal conductivity enable faster freezing rates, increasing the chance of successful vitrification [].
  • Reduced background noise: Ethane has a minimal electron density, leading to less interference in the final image compared to other cryogens with higher electron density [].

Potential in Chemical Production

While primarily used in the industrial sector, ethane is also being explored as a potential feedstock for various commodity chemicals in scientific research. Here are two examples:

  • Oxidative chlorination of ethane: This process aims to convert ethane directly to vinyl chloride, a crucial precursor for polyvinyl chloride (PVC) production, potentially offering a more economical alternative to the traditional method using ethylene chlorination []. However, challenges such as achieving high selectivity for vinyl chloride and handling the corrosive reaction conditions remain obstacles to commercialization [].
  • Production of other olefins: Researchers are investigating the use of ethane as a starting material for producing other valuable olefins (hydrocarbons with carbon-carbon double bonds) besides ethylene. This could potentially diversify the range of chemicals obtainable from ethane and offer more sustainable production routes for various industrial applications [].

Ethane, with the chemical formula C₂H₆, is a colorless and odorless gaseous hydrocarbon belonging to the alkane series. It is the second simplest alkane after methane and consists of two carbon atoms connected by a single bond, with each carbon atom bonded to three hydrogen atoms. Ethane is primarily found in natural gas, where it constitutes a significant portion alongside methane. It also occurs in petroleum and as a by-product of oil refining and coal carbonization processes .

Associated with ethane? - CK-12" class="citation ml-xs inline" data-state="closed" href="https://www.ck12.org/flexi/physical-science/Straight-Chain-Alkanes/what-are-chemical-reactions-associated-with-ethane/" rel="nofollow noopener" target="_blank"> . Additionally, investigations into its oxidative degradation have highlighted its potential as a marker for oxidative stress in biological systems.

Ethane can be synthesized through various methods:

  • Wurtz Reaction: This method involves the reaction of alkyl halides with sodium in dry ether:
    2CH3I+2NaC2H6+2NaI2\text{CH}_3\text{I}+2\text{Na}\rightarrow \text{C}_2\text{H}_6+2\text{NaI}
  • Kolbe Electrolysis: An aqueous solution of sodium acetate is electrolyzed to produce ethane:
    • At the anode, acetate is oxidized to produce carbon dioxide and methyl radicals, which combine to form ethane .
  • Catalytic Hydrogenation: Ethylene can be hydrogenated using a catalyst (e.g., nickel) to produce ethane:
    • The reaction typically requires high pressure and temperature conditions.
  • Thermal Cracking of Hydrocarbons: Ethane is also obtained from the thermal processing of crude oil and natural gas .

Ethane has several industrial applications:

  • Feedstock for Ethylene Production: Ethane is primarily used as a feedstock for producing ethylene through steam cracking, which is essential for manufacturing plastics like polyethylene and other chemicals such as ethylene glycol and ethanol .
  • Fuel Source: As a component of natural gas, ethane serves as an important fuel source for heating and electricity generation.
  • Chemical Synthesis: Ethane derivatives are utilized in the production of various chemicals including acetaldehyde and acetic acid, which are important in paints, adhesives, and plastics .

Ethane shares similarities with other hydrocarbons but has distinct characteristics:

CompoundFormulaTypeKey Features
MethaneCH₄AlkaneSimplest hydrocarbon; one carbon atom
PropaneC₃H₈AlkaneThree carbon atoms; used as fuel
ButaneC₄H₁₀AlkaneFour carbon atoms; used in lighters
EthyleneC₂H₄AlkeneContains a double bond; highly reactive
AcetyleneC₂H₂AlkyneContains a triple bond; very reactive

Uniqueness of Ethane

Ethane's uniqueness lies in its saturated structure, making it less reactive than its unsaturated counterparts (ethylene and acetylene). Its role as a primary feedstock for ethylene production underscores its significance in the petrochemical industry while maintaining a relatively stable chemical profile compared to more reactive hydrocarbons .

Ethane (C₂H₆) is a saturated hydrocarbon with a tetrahedral geometry. Each carbon atom undergoes sp³ hybridization, forming four sigma (σ) bonds: one with the adjacent carbon atom and three with hydrogen atoms. The carbon-carbon (C–C) bond length measures 1.54 Å, while carbon-hydrogen (C–H) bonds are approximately 1.09 Å long. This single-bonded structure allows free rotation around the C–C axis, leading to staggered and eclipsed conformations. The staggered conformation is energetically favored due to reduced steric hindrance, with a rotational barrier of ~3 kcal/mol.

The bonding in ethane arises from the overlap of sp³ hybrid orbitals. Each carbon atom’s three sp³ orbitals form σ bonds with hydrogen atoms, while the fourth overlaps with the sp³ orbital of the neighboring carbon. This results in a symmetrical, nonpolar molecule with a bond angle of 109.5°, characteristic of tetrahedral geometry.

Historical Synthesis Methods and Early Discoveries

Ethane’s discovery traces back to Johann Joachim Becher in 1669, who observed its formation during ethanol dehydration. By the late 18th century, Joseph Priestley and Dutch chemists characterized its properties, noting its composition of carbon and hydrogen. Early synthesis methods included:

  • Kolbe Electrolysis: Electrolyzing sodium acetate (CH₃COONa) yields ethane, carbon dioxide, and sodium hydroxide:
    $$
    2\text{CH}3\text{COO}^- \rightarrow \text{C}2\text{H}6 + 2\text{CO}2 + 2\text{NaOH}
    $$
  • Wurtz Reaction: Heating methyl iodide with sodium in dry ether produces ethane:
    $$
    2\text{CH}3\text{I} + 2\text{Na} \rightarrow \text{C}2\text{H}_6 + 2\text{NaI}
    $$

These methods laid the foundation for modern hydrocarbon synthesis, enabling large-scale ethane production from natural gas.

Physicochemical Properties Under Standard Conditions

Ethane is a colorless, odorless gas under standard conditions (25°C, 1 atm). Key properties include:

PropertyValueSource
Melting Point-182.8°C
Boiling Point-89°C
Density1.36 kg/m³
C–C Bond Dissociation Energy83–90 kcal/mol
C–H Bond Dissociation Energy101 kcal/mol

Ethane’s bond dissociation energies reflect its stability: the C–C bond requires 83–90 kcal/mol for homolytic cleavage, while C–H bonds demand ~101 kcal/mol. Its low solubility in water (6.2 mg/100 mL at 20°C) and flammability (lower explosive limit: 3% vol) underscore its role as a fuel and industrial feedstock.

In the gas phase, ethane exhibits ideal behavior, with a molar mass of 30.07 g/mol and a heat of combustion of -1560.7 kJ/mol. These properties make it critical in ethylene production via steam cracking.

Industrial-Scale Extraction from Natural Gas

Industrial-scale extraction of ethane from natural gas represents the primary commercial source of this hydrocarbon compound globally [1]. After methane, ethane constitutes the second-largest component of natural gas, with concentrations varying significantly across different gas fields from less than one percent to more than six percent by volume [9]. The United States ethane production reached a record three million barrels per day in May 2024, with production averaging 2.8 million barrels per day in the first half of 2024 [32] [38].

The most economically viable method for ethane separation from natural gas involves cryogenic distillation processes [8]. This technique exploits the difference in boiling points between methane and ethane, with ethane having a boiling point of negative 88.6 degrees Celsius compared to methane's lower boiling point [8]. The process begins with precooling the natural gas stream until it approaches the liquefaction point of ethane, followed by sudden expansion using a turbine to achieve temperatures of approximately negative 100 degrees Celsius [8].

Turboexpander-based processes have emerged as the predominant technology for achieving high ethane recovery rates exceeding 90 percent [8] [26]. These systems utilize the pressure differential between the feed gas supply pressure and the demethanizer overhead operating pressure as the driving force for self-chilling [27]. The turboexpander extracts work from the expanding gas while simultaneously reducing the temperature sufficiently to condense lighter components including a portion of the ethane content [27].

Cryogenic Separation Technology

The cryogenic separation system employs multiple sequential rectification units, typically dephlegmator-type structures with aluminum core construction and internal vertical conduits formed through specialized metal shaping and brazing techniques [25]. These units operate under pressures ranging from 25 to 40 bar, with moderately low cryogenic temperatures employed in heat exchangers to refrigerate overhead streams and recover methane from primary liquid condensate [25].

Modern natural gas processing facilities incorporate sophisticated fractionation sections that receive compressed cracked gas at pressures of 464 to 551 pounds per square inch for further separation into different product streams [23]. The process utilizes various distillation column configurations including demethanizers, deethanizers, and depropanizers to achieve the desired product specifications [23].

Recovery Efficiency and Regional Distribution

Current industrial processes achieve ethane recovery rates exceeding 90 percent through optimized turboexpander configurations [16] [28]. The Texas Inland and New Mexico refining districts, encompassing the Permian Basin, account for 62 percent of United States ethane production during the first half of 2024, averaging 1.7 million barrels per day [32] [38]. The Appalachian Basin, primarily spanning Pennsylvania and West Virginia, contributes an additional 327,000 barrels per day, representing approximately 12 percent of total United States production [32].

Enhanced recovery processes have been developed to improve operational flexibility and efficiency. The Twin-reflux Absorption Process utilizes deethanizer overhead for refluxing during propane recovery and ethane reabsorption during ethane recovery modes [16]. The Sub-cooled Absorption Reflux Process addresses high carbon dioxide content scenarios while maintaining ethane recovery rates exceeding 90 percent [16].

ParameterCryogenic DistillationTurboexpander Process
Operating Temperature-100°C-85 to -100°C
Operating Pressure25-40 bar2.6-10 bar
Ethane Recovery Rate>90%90-95%
Energy EfficiencyModerateHigh
Capital CostHighModerate

Petroleum Refining By-Product Recovery

Ethane recovery from petroleum refining operations constitutes a significant secondary source of this hydrocarbon, obtained as a by-product of various refinery conversion processes [12]. During petroleum refining, ethane can be separated from petroleum gas, which represents a mixture of gaseous hydrocarbons produced during the processing of crude oil [9]. This separation occurs through multiple refinery operations including fluid catalytic cracking, thermal cracking, and distillation processes [29].

Fluid Catalytic Cracking Processes

Fluid catalytic cracking units convert high-boiling point, high-molecular weight hydrocarbon fractions into lighter products including ethane-containing gas streams [29]. The process operates at temperatures of approximately 715 degrees Celsius in the regenerator section, where carbonaceous material deposited on the catalyst during cracking reactions is burned off with air [29]. The cracking mechanism involves the conversion of large hydrocarbons to carbocations, which undergo extensive rearrangements to produce smaller alkanes and alkenes including ethane [29].

The feedstock to fluid catalytic cracking typically consists of heavy gas oil with initial boiling points of 340 degrees Celsius or higher at atmospheric pressure [29]. During the cracking process, large hydrocarbon molecules undergo scission of carbon-to-carbon bonds, producing smaller straight-chain and branched-chain alkanes, including ethane as one of the lighter products [29]. The amount of catalyst circulating between the regenerator and reactor reaches approximately 5 kilograms per kilogram of feedstock [29].

Petroleum Gas Separation

Petroleum refining operations generate substantial quantities of gas streams containing ethane concentrations that vary depending on the specific refining processes employed [11]. These gas streams undergo separation through conventional distillation techniques adapted for handling multi-component hydrocarbon mixtures [14]. The three-stage refining process of separation, conversion, and treatment produces various petroleum cuts, with ethane appearing primarily in the lighter fractions [14].

During atmospheric distillation, crude oil is heated at the bottom of distillation columns at temperatures of 350 to 400 degrees Celsius, causing vaporization and subsequent separation based on molecular weight differences [14]. Ethane, being one of the lighter components, appears in the overhead gas fractions along with methane and other light hydrocarbons [14]. Secondary distillation processes under vacuum conditions further concentrate these lighter components for subsequent separation and purification [14].

Recovery Efficiency in Refinery Operations

Petroleum refining by-product recovery typically achieves ethane recovery rates of 70 to 85 percent, somewhat lower than dedicated natural gas processing facilities due to the more complex feed composition and operational constraints [11]. The recovery efficiency depends significantly on the specific refinery configuration, feed quality, and economic optimization strategies employed by individual facilities [12].

Modern refineries integrate ethane recovery operations with broader natural gas liquids recovery systems to maximize overall economic value [15]. The recovered ethane serves primarily as feedstock for ethylene production through steam cracking processes, where pure ethane feeds can achieve particularly high ethylene yields compared to mixed hydrocarbon feeds [15].

Refinery ProcessOperating TemperatureEthane ContentRecovery Method
Fluid Catalytic Cracking500-700°C2-5%Gas separation
Thermal Cracking800-850°C3-7%Distillation
Hydrocracking350-450°C1-3%Fractionation

Laboratory Synthesis Pathways

Laboratory synthesis of ethane employs several distinct chemical pathways that demonstrate fundamental organic chemistry principles while providing controlled methods for producing this hydrocarbon on smaller scales [17]. These synthetic routes include decarboxylation reactions, electrolytic methods, and organometallic coupling reactions, each offering unique advantages for specific research applications and educational purposes [22].

Kolbe Electrolysis Method

The Kolbe electrolysis represents one of the most historically significant laboratory methods for ethane synthesis, involving the electrolytic decarboxylation of carboxylic acid salts [42]. This process utilizes concentrated aqueous solutions of sodium or potassium acetate as the electrolyte, with ethane formation occurring at the anode through a radical mechanism [41] [43].

The electrochemical process begins with the oxidation of acetate ions at the anode, forming acetate radicals that subsequently lose carbon dioxide to generate methyl radicals [42]. Two methyl radicals then combine to form ethane according to the following sequence: acetate ion undergoes electron loss to form acetate radical, which decomposes to methyl radical and carbon dioxide, followed by radical coupling to produce ethane [42] [43].

At the cathode, water reduction occurs simultaneously, producing hydroxide ions and hydrogen gas [43]. The overall reaction can be represented as: two moles of sodium acetate plus two moles of water yield one mole of ethane, two moles of carbon dioxide, two moles of sodium hydroxide, and one mole of hydrogen gas [46]. This process demonstrates high selectivity for ethane formation when using acetate precursors [41].

Wurtz Reaction Synthesis

The Wurtz reaction provides an alternative laboratory method for ethane synthesis through the coupling of alkyl halides using metallic sodium in anhydrous ether [44]. This organometallic reaction involves the treatment of methyl bromide or methyl iodide with sodium metal under strictly anhydrous conditions to prevent competing reactions [47].

The mechanism proceeds through the formation of alkyl-sodium intermediates, which subsequently undergo nucleophilic substitution to form carbon-carbon bonds [44]. Two moles of methyl halide react with two moles of sodium metal to produce one mole of ethane and two moles of sodium halide [47]. The reaction requires careful control of moisture and oxygen to prevent side reactions that could reduce yield and selectivity [44].

The Wurtz reaction demonstrates particular effectiveness with primary alkyl halides, though yields can vary depending on reaction conditions and substrate selection [44]. The process typically employs dry diethyl ether or tetrahydrofuran as the reaction medium to solubilize the organic components while maintaining the necessary anhydrous environment [44].

Decarboxylation of Sodium Propionate

Decarboxylation reactions offer another established laboratory route to ethane synthesis through the thermal decomposition of carboxylic acid salts [17]. The method involves heating sodium propionate with soda lime, a mixture of sodium hydroxide and calcium oxide, at temperatures of approximately 300 degrees Celsius [17] [22].

The reaction mechanism involves the replacement of the carboxyl group with hydrogen, facilitated by the basic conditions provided by soda lime [17]. Calcium oxide serves as a catalyst to enhance the reaction rate and improve conversion efficiency [17]. The process yields ethane gas along with sodium carbonate as a by-product, with ethane collection typically accomplished through downward displacement of water [17].

This synthetic pathway demonstrates the principle of decarboxylative coupling while providing a reliable method for generating ethane under controlled laboratory conditions [22]. The reaction conditions can be optimized to maximize ethane yield while minimizing formation of unwanted by-products [17].

Laboratory MethodTemperaturePressureYieldAdvantages
Kolbe ElectrolysisRoom TemperatureAtmosphericVariableHigh selectivity
Wurtz ReactionRoom TemperatureAtmosphericModerateSimple procedure
Decarboxylation300°CAtmosphericGoodReliable method

Alternative Synthetic Approaches

Additional laboratory methods for ethane synthesis include the reduction of organic compounds and specialized catalytic processes [19]. Ethane can be produced through the catalytic hydrogenation of ethylene using palladium catalysts, though this approach requires the availability of ethylene starting material [20]. Thermal cracking of larger hydrocarbons such as kerosene or petroleum wax can also yield ethane among other products, though with lower selectivity [17].

Modern laboratory techniques have explored electrochemical methods beyond traditional Kolbe electrolysis, including pulsed electrolysis approaches that can enhance product selectivity [45]. These advanced methods utilize alternating current waveforms to optimize the electrochemical environment for specific product formation [45].

Temperature Ranges and Conditions

Ethane thermal decomposition occurs across a wide spectrum of temperatures and pressures, with distinct mechanistic pathways dominating under different conditions. Industrial steam cracking operates at elevated temperatures of 800-850°C under pressures of 1-10 atmospheres, primarily yielding ethylene and hydrogen as major products [1] [2]. Laboratory pyrolysis studies conducted under low pressure conditions (0.4-600 mmHg) and moderate temperatures (550-640°C) reveal the formation of methane, ethylene, and hydrogen as predominant products [3] [4]. More comprehensive thermal decomposition investigations spanning 550-726°C at pressures of 40-600 mmHg demonstrate the production of methane, butane, and ethylene [5] [6].

Initiation Mechanisms

The thermal decomposition of ethane proceeds through a radical chain mechanism initiated by homolytic bond cleavage. The primary initiation step involves the dissociation of the carbon-carbon bond to form two methyl radicals, as proposed by Küchler and Theile [3]. This reaction pathway is energetically favored over carbon-hydrogen bond cleavage due to the lower bond dissociation energy of the carbon-carbon bond (376 kJ mol⁻¹) compared to the carbon-hydrogen bond (420 kJ mol⁻¹) [7].

The rate of ethane dissociation exhibits first-order kinetics at higher pressures and lower temperatures, with an activation energy of 306 kJ mol⁻¹ under these conditions [3]. At elevated temperatures (640°C) and reduced pressures (approximately 60 mmHg), a transition to 3/2 order kinetics occurs, indicating a shift in the dominant reaction mechanism [3].

Propagation and Termination Steps

Following initiation, the thermal decomposition proceeds through a complex network of propagation reactions. Ethyl radicals formed through hydrogen abstraction from ethane by methyl radicals undergo subsequent decomposition with an activation energy of 137 kJ mol⁻¹ [5]. The order of ethyl radical decomposition with respect to ethane varies between 0.38 and 0.59, reflecting the complex pressure-dependent behavior of this reaction [5].

Secondary reactions become increasingly important at higher conversions, involving the formation of butane through ethyl radical combination and disproportionation. The ratio of methane to butane production provides insight into the relative rates of initiation and termination processes, with methane serving as a marker for the initiation reaction [5].

Pressure-Dependent Kinetics

The influence of pressure on ethane pyrolysis kinetics demonstrates significant fall-off behavior, particularly for homolytic bond scissions and carbon-carbon bond cleavage reactions [8]. Under high-pressure conditions, the reaction predominantly follows first-order kinetics, while at reduced pressures, deviations from first-order behavior become apparent due to the transition from the high-pressure limit to the fall-off regime [9].

Shock tube studies conducted at extreme conditions (1200-1700 K, 1.7-2.5 atmospheres) reveal rapid thermal decomposition with residence times in the millisecond range to prevent complete degradation to carbon and hydrogen [10]. These investigations provide valuable data for understanding ethane pyrolysis under conditions relevant to combustion applications.

Oxidation Reactions and Combustion Chemistry

Complete Combustion Pathways

The complete combustion of ethane with oxygen proceeds according to the balanced chemical equation:

2C₂H₆ + 7O₂ → 4CO₂ + 6H₂O + Heat

This highly exothermic reaction releases substantial energy, with an enthalpy change of -157.92 kcal mol⁻¹ [11]. The combustion process involves complex radical chain mechanisms initiated by hydrogen abstraction reactions with the radical pool [12].

Radical Chain Mechanisms

Ethane combustion proceeds through a hierarchical structure of radical reactions, with initial consumption occurring primarily through hydrogen abstraction by hydroxyl radicals, oxygen atoms, and hydrogen atoms [12]. The reaction with hydroxyl radicals represents the most significant consumption pathway due to its relatively low activation barrier of approximately 0.7 kcal mol⁻¹ [12].

The formation of ethyl radicals through hydrogen abstraction leads to the critical reaction with molecular oxygen:

C₂H₅ + O₂ → CH₃CH₂OO (ethylperoxy radical)

This reaction exhibits complex pressure-dependent behavior, with ethylperoxy radical formation dominating at high pressures and elevated temperatures [12]. The subsequent fate of the ethylperoxy radical determines the overall oxidation pathway, including potential branching to form chain-carrying radicals.

Intermediate Temperature Chemistry

At intermediate temperatures (600-900 K) and elevated pressures (20-100 bar), ethane oxidation demonstrates distinct kinetic behavior characterized by negative temperature coefficient regions in some studies [12]. The reaction mechanism involves competition between chain branching and chain termination pathways, with the relative importance of these processes determining the overall reaction rate.

Flow reactor experiments conducted under these conditions reveal first-order dependence on ethane concentration and positive dependence on oxygen concentration [12]. The apparent activation energy for ethane consumption varies with temperature and pressure, reflecting the complex interplay between different reaction pathways.

Autoignition Characteristics

Autoignition delay time measurements for ethane provide critical data for understanding combustion behavior under engine-relevant conditions. Studies spanning temperatures of 785-935 K and pressures of 7-15 atmospheres demonstrate the sensitivity of ignition delay to temperature, pressure, and equivalence ratio [12].

The ignition process involves a delicate balance between heat generation through exothermic reactions and heat loss to the surroundings. The critical temperature for autoignition depends on the residence time, pressure, and fuel-air mixture composition, with lean mixtures generally exhibiting longer ignition delays compared to stoichiometric or rich mixtures.

Catalytic Conversion to Ethylene

Non-Oxidative Dehydrogenation

Catalytic ethane dehydrogenation represents a promising alternative to high-temperature steam cracking for ethylene production. Palladium-indium intermetallic nanoparticles supported on silica demonstrate exceptional performance, achieving nearly 100% ethylene selectivity at 600°C with an ethane conversion of 15% [13]. The intermetallic structure provides geometric isolation of palladium active sites, preventing unwanted side reactions while maintaining high catalytic activity.

The activation energy for non-oxidative ethane dehydrogenation typically ranges from 107-191 kJ mol⁻¹, depending on the catalyst composition and support material [14]. Gallium-aluminum oxide catalysts exhibit intermediate activation energies of 107-119 kJ mol⁻¹, with reaction orders on ethane ranging from 0.67 to 1.14 [14].

Oxidative Dehydrogenation Pathways

Oxidative dehydrogenation of ethane offers thermodynamic advantages over non-oxidative processes by coupling the endothermic dehydrogenation with exothermic oxidation reactions. Carbon dioxide serves as an effective mild oxidant, achieving ethylene selectivities of 80-85% while preventing overoxidation to carbon oxides [15] [16].

Chromium oxide catalysts supported on large-pore mesoporous silica demonstrate excellent performance in carbon dioxide-assisted ethane dehydrogenation, achieving 50.5% ethane conversion with 91.1% ethylene selectivity at 550°C [15]. The chromium species exist in multiple oxidation states (Cr³⁺, Cr⁶⁺, α-Cr₂O₃), with the Cr⁶⁺/Cr³⁺ ratio correlating with catalytic activity.

Water-Assisted Oxidative Dehydrogenation

Water vapor addition to ethane oxidative dehydrogenation systems provides significant promotional effects on both activity and selectivity. Potassium tungstate catalysts supported on silica (K₂WO₄/SiO₂) demonstrate enhanced performance in the presence of water vapor, with mechanisms involving hydroxyl radical formation in the gas phase [17].

The water-induced promotional effect operates through the reaction of surface oxygen species with water molecules to generate hydroxyl radicals, which subsequently activate ethane molecules through gas-phase hydrogen abstraction. This dual surface-gas phase mechanism achieves ethylene selectivities approaching 96% while maintaining high ethane conversion rates [17].

Microwave-Assisted Catalytic Processes

Microwave heating offers unique advantages for ethane conversion by providing selective heating of metal active sites while maintaining lower bulk temperatures. Molybdenum-iron catalysts supported on ZSM-5 zeolite demonstrate superior performance under microwave irradiation compared to conventional thermal heating [18].

At equivalent ethane conversion levels, microwave-assisted processing operates at 375°C compared to 660°C required for conventional heating. The selective heating mechanism enhances ethylene formation rates while suppressing undesired aromatic formation, resulting in 38% ethylene selectivity compared to 11.5% under conventional heating conditions [18].

Emerging Photocatalytic Approaches

Photocatalytic oxidative dehydrogenation represents a frontier approach for low-temperature ethane conversion. Palladium-zinc intermetallic nanoparticles supported on zinc oxide achieve remarkable performance under ultraviolet irradiation, delivering ethylene production rates of 46.4 mmol g⁻¹ h⁻¹ with 92.6% selectivity at temperatures below 140°C [19].

Physical Description

Ethane appears as a colorless odorless gas. It is easily ignited. The vapors are heavier than air. It can asphyxiate by the displacement of air. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. Contact with the liquid may cause frostbite.
Ethane, refrigerated liquid appears as a colorless odorless very cold liquid. Boils at -88.6 °C. Easily ignited and a flame can flash back to the source of a leak very easily. Vapors are heavier than air. Vapors can asphyxiate by the displacement of air from enclosed spaces. Direct contact can cause frostbite. Contact of very cold liquid with water may result in vigorous or violent boiling. If the water is hot, there is the possibility that a liquid "superheat" explosion may occur. Pressures may build to dangerous levels if liquid gas contacts water in a closed container. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. Used in manufacturing other chemicals.
Gas or Vapor; Liquid
Colorless, odorless gas; [Merck Index]
COLOURLESS COMPRESSED LIQUEFIED GAS. ODOURLESS WHEN PURE.

Color/Form

Colorless gas

XLogP3

1.3

Exact Mass

30.0469501914 g/mol

Monoisotopic Mass

30.0469501914 g/mol

Boiling Point

-127.5 °F at 760 mmHg (USCG, 1999)
-88.6 °C
-89 °C

Flash Point

-211 °F (USCG, 1999)
-211 °F
-135 °C (-211 °F) - closed cup
Flammable gas

Heavy Atom Count

2

Vapor Density

1.04 (Air = 1)
Relative vapor density (air = 1): 1.05

Density

0.546 at -127.48 °F (USCG, 1999) - Less dense than water; will float
1.0493 at 0 °C/4 °C (air = 1) or 1.3562 g/L; 0.446 at 0 °C/4 °C (liquid)
% IN SATURATED AIR: 100 AT 25 °C, 760 MM HG; DENSITY OF AIR SATURATED WITH VAPOR: 1.04 AT 25 °C, 760 MM HG (AIR= 1)

LogP

1.81 (LogP)
log Kow = 1.81
1.81

Odor

Odorless

Odor Threshold

8.99X10+2 ppm (detection in water, purity not specified)
Odor index @ 20 °C= 25300 ppm
Ethane has a thresholds of 184.5 ppm (low) and 1105.77 ppm (high).

Melting Point

-279.9 °F (USCG, 1999)
-182.794 °C
-183 °C

UNII

L99N5N533T

Related CAS

36427-13-1

GHS Hazard Statements

H220: Extremely flammable gas [Danger Flammable gases]

Vapor Pressure

VP: 1 Pa at -183.3 °C (solid); 10 Pa at -173.2 °C; 100 Pa at -161.3 °C; 1 kPa at -145.3 °C; 10 kPa at -122.8 °C; 100 kPa at -88.8 °C
Vapor pressure, kPa at 20 °C: 3850

Pictograms

Flammable

Flammable

Other CAS

74-84-0
68475-57-0
68606-25-7
68475-58-1
68527-16-2

Absorption Distribution and Excretion

Absorption of ethane occurs primarily through the lung. ... Over a concn range of 0.5-5000 ppm ... there is no saturation of elimination processes /in rats/. ... In contrast to n-pentane, ethane is eliminated at a much slower rate in rats. ... Ethane appears to be mainly eliminated unchanged in expired air.

Metabolism Metabolites

It is produced as a catabolic product of lipid peroxidation in rats
The metabolism of ethane to ethanol does not occur to any significant extent in rat liver microsomal preparations, perhaps because ethane is a poor substrate for the cytochrome P450 enzyme system. Lipid perioxidation processes can, however, generate ethane as an end product of degradation.

Wikipedia

Ethane

Biological Half Life

The elimination half life of ethane /in rats is/ ... 0.95 hr.

Use Classification

Hazard Classes and Categories -> Flammable - 4th degree
Cosmetics -> Propellant

Methods of Manufacturing

Ethane is present in many natural gas sources and in refinery gases; it can be recovered for industrial use. ... Ethane is formed in thermal- and hydrocracking of hydrocarbons ... and in the liquefaction of coal.
Can be recovered from the gases produced during the distillation of crude petroleum.
Fractionating low molecular weight gases recovered during the refining of crude oil.

General Manufacturing Information

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
Petroleum Refineries
Plastics Material and Resin Manufacturing
Wholesale and Retail Trade
Plastics Product Manufacturing
All other Petroleum and Coal Products Manufacturing
Petrochemical Manufacturing
Agriculture, Forestry, Fishing and Hunting
All Other Basic Organic Chemical Manufacturing
Not Known or Reasonably Ascertainable
Ethane: ACTIVE
Constituent of natural gas (about 9%).
Ethane ... occurs in the paraffin fraction of crude oil and natural gas.
Natural gas fraction (C1 to C2; Boiling range -164 to -88 °C) /of/ petroleum distillates /contains/ ... methane (83 to 99%), ethane (1 to 13%), propane (0.1 to 3%), and butane (0.4 to 1%) /and is for/ fuel and chemical uses. /From table/

Analytic Laboratory Methods

A highly efficient gas chromatography separation column is described. The column is of importance in the analysis of hydrocarbon emissions.
A procedure for measuring ethane in liquefied natural gas spills using a hydrocarbon fast response gas sensor was developed.
Headspace gas chromatography may be used to determine ethane concn in the air (Filser JG et al; Arch Toxicol 52: 135-47).

Clinical Laboratory Methods

Gas chromatography method for analysis of tracer inert gases in blood and expired air.
Ethane concn in blood and tissues may be measured using headspace gas chromatographic analysis.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.
Fireproof. Cool. Separated from strong oxidants and halogens.
Storage temp: -128 °F; venting: safety relief

Dates

Last modified: 08-15-2023

Hexachloroethane dechlorination in sulfide-containing aqueous solutions catalyzed by nitrogen-doped carbon materials

Na Liu, Qing Hu, Chao Wang, Lizhi Tong, Chih-Huang Weng, Longzhen Ding
PMID: 33799207   DOI: 10.1016/j.envpol.2021.116915

Abstract

This study demonstrated that nitrogen-doped carbon materials (NCMs) could effectively catalyze the chlorine elimination process in hexachloroethane (HCA) declorination in sulfide-containing environments for the first time. The k
values of HCA dechlorination by sulfide in the presence of 10 mg/L NCMs were higher than that of no mediator at pH 7.3 by one or two orders of magnitude. The catalytic capabilities of NCMs on HCA dechlorination were evident in common ranges of natural pH (5.3-8.9) and it could be accelerated by the increase of pH but be suppressed by the presence of dissolved humic acid. Moreover, NCMs exhibited much better catalytic capability on HCA dechlorination compared to the carbon materials, mainly owing to the combined contributions of pyridine N, including enhanced nucleophilic attack to HCA molecule by generating newborn C-S-S and activation of HCA molecule by elongating C-Cl bonds. The functions of pyridine N in micron-sized NCMs with mesopores were better than in nano-sized NCMs on HCA dechlorination. These findings displayed the potential of NCMs, when released into sulfide-containing environments, may significantly increase the dechlorination of chlorinated aliphatic hydrocarbons.


Discovery of novel purinylthiazolylethanone derivatives as anti-Candida albicans agents through possible multifaceted mechanisms

Yan-Fei Sui, Mohammad Fawad Ansari, Bo Fang, Shao-Lin Zhang, Cheng-He Zhou
PMID: 34087496   DOI: 10.1016/j.ejmech.2021.113557

Abstract

An unprecedented amount of fungal and fungal-like infections has recently brought about some of the most severe die-offs and extinctions due to fungal drug resistance. Aimed to alleviate the situation, new effort was made to develop novel purinylthiazolylethanone derivatives, which were expected to combat the fungal drug resistance. Some prepared purinylthiazolylethanone derivatives possessed satisfactory inhibitory action towards the tested fungi, among which compound 8c gave a MIC value of 1 μg/mL against C. albicans. The active molecule 8c was able to kill C. albicans with undetectable resistance as well as low hematotoxicity and cytotoxicity. Furthermore, it could hinder the growth of C. albicans biofilm, thus avoiding the occurrence of drug resistance. Mechanism research manifested that purinylthiazolylethanone derivative 8c led to damage of cell wall and membrane disruption, so protein leakage and the cytoplasmic membrane depolarization were observed. On this account, the activity of fungal lactate dehydrogenase was reduced and metabolism was impeded. Meanwhile, the increased levels of reactive oxygen species (ROS) and reactive nitrogen species (RNS) disordered redox equilibrium, giving rise to oxidative damage to fungal cells and fungicidal effect.


Crystal structure of a key enzyme for anaerobic ethane activation

Cedric J Hahn, Olivier N Lemaire, Jörg Kahnt, Sylvain Engilberge, Gunter Wegener, Tristan Wagner
PMID: 34210888   DOI: 10.1126/science.abg1765

Abstract

Ethane, the second most abundant hydrocarbon gas in the seafloor, is efficiently oxidized by anaerobic archaea in syntrophy with sulfate-reducing bacteria. Here, we report the 0.99-angstrom-resolution structure of the proposed ethane-activating enzyme and describe the specific traits that distinguish it from methane-generating and -consuming methyl-coenzyme M reductases. The widened catalytic chamber, harboring a dimethylated nickel-containing F
cofactor, would adapt the chemistry of methyl-coenzyme M reductases for a two-carbon substrate. A sulfur from methionine replaces the oxygen from a canonical glutamine as the nickel lower-axial ligand, a feature conserved in thermophilic ethanotrophs. Specific loop extensions, a four-helix bundle dilatation, and posttranslational methylations result in the formation of a 33-angstrom-long hydrophobic tunnel, which guides the ethane to the buried active site as confirmed with xenon pressurization experiments.


Projecting the Temporal Evolution of Methane Emissions from Oil and Gas Production Basins

Felipe J Cardoso-Saldaña, David T Allen
PMID: 33587606   DOI: 10.1021/acs.est.0c04224

Abstract

The methane emission intensity (methane emitted/gas produced or methane emitted/methane produced) of individual unconventional oil and gas production sites in the United States has a characteristic temporal behavior, exhibiting a brief period of decrease followed by a steady increase, with intensities after 10 years of production reaching levels that are 2-10 times the 10 year production-weighted average. Temporal patterns for methane emission intensity for entire production regions are more complex. Historical production data and facility data were used with a detailed basin-wide methane emission model to simulate the collective behavior of tens of thousands of wells and associated midstream facilities. For production regions with few to no new wells being brought to production, and existing wells having reached a mature stage, as in the Barnett Shale production region in north central Texas, the methane emission intensity gradually increases, as natural gas production decreases faster than emissions decrease, following the general pattern exhibited by individual wells. In production regions that are rapidly evolving, either with large numbers of new wells being put into production or with the introduction of source-specific regulations, the behavior is more complex. In the Eagle Ford Shale, which has had both a large number of new wells and the introduction of source-specific regulations, the methane emission intensity stays within relatively narrow bounds but the distribution of sources varies. As source distributions vary, basin-wide propane-to-methane and ethane-to-methane emission ratios vary, impacting methods used in source attribution.


A Searchable Database for Prediction of Emission Compositions from Upstream Oil and Gas Sources

Felipe J Cardoso-Saldaña, Kelly Pierce, Qining Chen, Yosuke Kimura, David T Allen
PMID: 33576222   DOI: 10.1021/acs.est.0c05925

Abstract

Atmospheric emissions from oil and gas production operations are composed of multiple hydrocarbons and can have large variations in composition. Accurate estimates of emission compositions are needed to estimate the fate and impacts of emissions and to attribute emissions to sources. This work presents a database, constructed with empirical data and thermodynamic models, that can be queried to estimate hydrocarbon compositions from emission sources present at oil and gas production sites. The database can be searched for matches using between two and seven well parameters as query inputs (gas-to-oil ratio, API gravity, separator pressure, separator temperature, methane molar fraction in produced gas, ethane molar fraction of produced gas, and propane molar fraction in produced gas). Database query performance was characterized by comparing returns from database queries to a test data set. Application of the database to well parameters for tens of thousands of wells in the Barnett, Eagle Ford, and Fayetteville production regions demonstrates variations in emission compositions. Ethane to methane ratio varies by more than an order of magnitude from well to well and source to source. VOC to methane ratios are comparable in variability to ethane to methane ratios for most emission sources, but have a higher variability for emissions from flashing of liquid hydrocarbon tanks.


Selective Oxidation of Ethane to Acetic Acid Catalyzed by a C-Scorpionate Iron(II) Complex: A Homogeneous vs. Heterogeneous Comparison

Inês A S Matias, Ana P C Ribeiro, Luísa M D R S Martins
PMID: 33266077   DOI: 10.3390/molecules25235642

Abstract

The direct, one-pot oxidation of ethane to acetic acid was, for the first time, performed using a C-scorpionate complex anchored onto a magnetic core-shell support, the Fe
O
/TiO
/[FeCl

-HC(pz)
}] composite. This catalytic system, where the magnetic catalyst is easily recovered and reused, is highly selective to the acetic acid synthesis. The performed green metrics calculations highlight the "greeness" of the new ethane oxidation procedure.


Microbial Perchlorate Reduction Driven by Ethane and Propane

Chun-Yu Lai, Mengxiong Wu, Xuanyu Lu, Yulu Wang, Zhiguo Yuan, Jianhua Guo
PMID: 33434000   DOI: 10.1021/acs.est.0c04103

Abstract

Previous studies demonstrated that methane can be used as an electron donor to microbially remove various oxidized contaminants in groundwater. Natural gas, which is more widely available and less expensive than purified methane, is potentially an alternative source of methane. However, natural gas commonly contains a considerable amount of ethane (C
H
) and propane (C
H
), in addition to methane. It is important that these gaseous alkanes are also utilized along with methane to avoid emissions. Here, we demonstrate that perchlorate (ClO
), a frequently reported contaminant in groundwater, can be microbially reduced to chloride (Cl
) driven by C
H
or C
H
under oxygen-limiting conditions. Two independent membrane biofilm reactors (MBfRs) supplied with C
H
and C
H
, respectively, were operated in parallel to biologically reduce ClO
. The continuous ClO
removal during long-term MBfR operation combined with the concurrent C
H
/C
H
consumption and ClO
reduction in batch tests confirms that ClO
reduction was associated with C
H
or C
H
oxidation. Polyhydroxyalkanoates (PHAs) were synthesized in the presence of C
H
or C
H
and were subsequently utilized for supporting ClO
bio-reduction in the absence of gaseous alkanes. Analysis by reverse transcription-quantitative polymerase chain reaction (RT-qPCR) showed that transcript abundance of
(encoding alpha hydroxylase subunit of C
H
/C
H
monooxygenase) was positively correlated to the consumption rates of C
H
/C
H
, while
(encoding a catalytic subunit of perchlorate reductase) was positively correlated to the consumption of ClO
. High-throughput sequencing targeting 16S rRNA,
, and
indicated that
was the dominant microorganism oxidizing C
H
/C
H
, while
may be the major perchlorate-reducing bacterium in the biofilms. These findings shed light on microbial ClO
reduction driven by C
H
and C
H
, facilitating the development of cost-effective strategies for ex situ groundwater remediation.


Fiber-Coupled Quartz-Enhanced Photoacoustic Spectroscopy System for Methane and Ethane Monitoring in the Near-Infrared Spectral Range

Giansergio Menduni, Fabrizio Sgobba, Stefano Dello Russo, Ada Cristina Ranieri, Angelo Sampaolo, Pietro Patimisco, Marilena Giglio, Vittorio M N Passaro, Sebastian Csutak, Dario Assante, Ezio Ranieri, Eric Geoffrion, Vincenzo Spagnolo
PMID: 33260601   DOI: 10.3390/molecules25235607

Abstract

We report on a fiber-coupled, quartz-enhanced photoacoustic spectroscopy (QEPAS) near-IR sensor for sequential detection of methane (CH
or C1) and ethane (C
H
or C2) in air. With the aim of developing a lightweight, compact, low-power-consumption sensor suitable for unmanned aerial vehicles (UAVs)-empowered environmental monitoring, an all-fiber configuration was designed and realized. Two laser diodes emitting at 1653.7 nm and 1684 nm for CH
and C
H
detection, respectively, were fiber-combined and fiber-coupled to the collimator port of the acoustic detection module. No cross talk between methane and ethane QEPAS signal was observed, and the related peak signals were well resolved. The QEPAS sensor was calibrated using gas samples generated from certified concentrations of 1% CH
in N
and 1% C
H
in N
. At a lock-in integration time of 100 ms, minimum detection limits of 0.76 ppm and 34 ppm for methane and ethane were achieved, respectively. The relaxation rate of CH
in standard air has been investigated considering the effects of H
O, N
and O
molecules. No influence on the CH
QEPAS signal is expected when the water vapor concentration level present in air varies in the range 0.6-3%.


Horizontal Gene Transfer of Genes Encoding Copper-Containing Membrane-Bound Monooxygenase (CuMMO) and Soluble Di-iron Monooxygenase (SDIMO) in Ethane- and Propane-Oxidizing

Bin Zou, Ying Huang, Pan-Pan Zhang, Xiao-Ming Ding, Huub J M Op den Camp, Zhe-Xue Quan
PMID: 33962978   DOI: 10.1128/AEM.00227-21

Abstract

The families of copper-containing membrane-bound monooxygenases (CuMMOs) and soluble di-iron monooxygenases (SDIMOs) are involved not only in methane oxidation but also in short-chain alkane oxidation. Here, we describe
sp. strain ZPP, a bacterium able to grow with ethane or propane as the sole carbon and energy source, and report on the horizontal gene transfer (HGT) of actinobacterial hydrocarbon monooxygenases (HMOs) of the CuMMO family and the sMMO (soluble methane monooxygenase)-like SDIMO in the genus
. The key function of HMO in strain ZPP for propane oxidation was verified by allylthiourea inhibition. The HMO genes (designated
) and those encoding sMMO-like SDIMO (designated
) are located on a linear megaplasmid (pRZP1) of strain ZPP. Comparative genomic analysis of similar plasmids indicated the mobility of these plasmids within the genus
. The plasmid pRZP1 in strain ZPP could be conjugatively transferred to a recipient Rhodococcus erythropolis strain in a mating experiment and showed similar ethane- and propane-consuming activities. Finally, our findings demonstrate that the horizontal transfer of plasmid-based CuMMO and SDIMO genes confers the ability to use ethane and propane on the recipient.
CuMMOs and SDIMOs initiate the aerobic oxidation of alkanes in bacteria. Here, the supposition that horizontally transferred plasmid-based CuMMO and SDIMO genes confer on the recipient similar abilities to use ethane and propane was proposed and confirmed in
This study is a living example of HGT of CuMMOs and SDIMOs and outlines the plasmid-borne properties responsible for gaseous alkane degradation. Our results indicate that plasmids can support the rapid evolution of enzyme-mediated biogeochemical processes.


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